molecular formula C17H25FN2O2 B3295336 tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate CAS No. 887583-63-3

tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate

Cat. No.: B3295336
CAS No.: 887583-63-3
M. Wt: 308.4 g/mol
InChI Key: CPUOKJWOKRVDOZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate (: 887583-63-3) is a high-value piperidine derivative with the molecular formula C17H25FN2O2 and a molecular weight of 308.4 g/mol. This compound serves as a crucial building block in organic synthesis and pharmaceutical research, where its structure is integral for developing new therapeutic agents. The presence of the 2-fluorobenzyl group enhances the molecule's stability and lipophilicity, which can improve binding affinity to specific biological targets. In scientific applications, this compound is primarily used as a synthetic intermediate. It is a key precursor in the exploration of drugs targeting the central nervous system and other conditions. Researchers utilize it in assays to study enzyme inhibition and receptor binding interactions due to its potential to act as an inhibitor or modulator. The synthesis typically involves a nucleophilic substitution reaction between tert-butyl 4-aminopiperidine-1-carboxylate and 2-fluorobenzyl chloride under basic conditions. For industrial-scale production, continuous flow reactors are employed to enhance efficiency, maintain high purity, and ensure excellent temperature control during exothermic steps. The compound is generally a white to off-white solid, stable under standard laboratory conditions, and soluble in common organic solvents like dichloromethane and tetrahydrofuran. Its identity and purity can be confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. This product is provided FOR RESEARCH USE ONLY. It is strictly not for therapeutic, veterinary, or human use. Please note that certain piperidine derivatives are subject to regulatory control in various jurisdictions.

Properties

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOKJWOKRVDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723074
Record name tert-Butyl 4-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-63-3
Record name tert-Butyl 4-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is essential for further functionalization.

Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (10% v/v, 1–2 h, 25°C) .

  • Hydrochloric acid (HCl) in dioxane (4 M, 2 h, 25°C).

Example Reaction :

Boc-protected compoundTFA/CH2Cl24-((2-fluorobenzyl)amino)piperidine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA/CH}_2\text{Cl}_2} \text{4-((2-fluorobenzyl)amino)piperidine} + \text{CO}_2 + \text{tert-butanol}

Outcome :

  • Quantitative yields (>95%) reported for analogous Boc deprotections .

Nucleophilic Substitution

The 2-fluorobenzyl group participates in nucleophilic aromatic substitution (SNAr) under basic conditions, though steric hindrance from the ortho-fluorine may reduce reactivity compared to para-substituted analogs.

Conditions :

  • Potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 80°C .

  • Substrates: Amines, thiols, or alkoxides.

Example Reaction :

Compound+NuK2CO3/DMFSubstituted benzyl derivative\text{Compound} + \text{Nu}^- \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{Substituted benzyl derivative}

Key Data :

Nucleophile (Nu)Reaction TimeYieldReference
2-Chloropyrimidin-5-ol5 h94%
2-Bromo-5-hydroxybenzonitrile5 h70%

Hydrogenation

The piperidine ring or benzyl group can undergo catalytic hydrogenation to modify saturation or reduce functional groups.

Conditions :

  • H2_2 (1 atm) with palladium on carbon (Pd/C, 10% w/w) in ethanol, 25°C.

Example Reaction :

CompoundH2/Pd-CSaturated piperidine or reduced benzyl derivative\text{Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated piperidine or reduced benzyl derivative}

Outcome :

  • Hydrogenation of similar Boc-protected piperidines achieves >90% conversion.

Coupling Reactions

The free amine (post-Boc deprotection) engages in amide or urea bond formation, leveraging standard peptide-coupling reagents.

Conditions :

  • Hydroxybenzotriazole (HOBt) and HBTU with diisopropylethylamine (DIPEA) in dichloromethane .

Example Reaction :

4-((2-fluorobenzyl)amino)piperidine+RCO2HHOBt/HBTUAmide derivative\text{4-((2-fluorobenzyl)amino)piperidine} + \text{RCO}_2\text{H} \xrightarrow{\text{HOBt/HBTU}} \text{Amide derivative}

Key Data :

Carboxylic Acid (RCO2_2H)YieldReference
Benzoic acid derivatives36–50%

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions :

  • NaOH (2 M) in aqueous THF (4 h, 60°C).

  • HCl (6 M) in dioxane (12 h, reflux).

Example Reaction :

Boc-protected compoundNaOH/THFPiperidine-1-carboxylic acid derivative\text{Boc-protected compound} \xrightarrow{\text{NaOH/THF}} \text{Piperidine-1-carboxylic acid derivative}

Outcome :

  • Hydrolysis of tert-butyl esters typically achieves 80–90% yield.

Suzuki-Miyaura Coupling

The 2-fluorobenzyl fragment may act as a directing group for cross-coupling, though limited examples exist. Boronic ester intermediates enable aryl-aryl bond formation .

Conditions :

  • Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, in toluene/water (3:1), 100°C .

Example Reaction :

Brominated derivative+Boronic acidPd catalystBiaryl product\text{Brominated derivative} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and molecular weights of analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features
tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate (Target) 2-fluorobenzylamino ~326 (estimated) Mono-fluoro substitution; balanced lipophilicity
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 2-amino-4-fluoro-5-methylphenylamino ~353 (estimated) Amino and methyl groups enhance polarity; potential for H-bonding
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-difluorobenzylamino 326.38 Increased lipophilicity and electron-withdrawing effects
tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate 2-fluorobenzyl + aminomethyl ~340 (estimated) Additional aminomethyl group may improve aqueous solubility
tert-Butyl 4-{[4-(propan-2-yl)phenyl]amino}piperidine-1-carboxylate 4-isopropylphenylamino ~331 (estimated) Bulky isopropyl group increases steric hindrance
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate 4-cyanophenylureido 344.4 Ureido group introduces H-bonding capacity; cyanophenyl enhances polarity

Physicochemical and Functional Properties

  • Polarity: Ureido and aminomethyl analogs () exhibit higher polarity, favoring solubility in polar solvents.
  • Steric Effects : The isopropyl-substituted compound () shows reduced reactivity in sterically demanding reactions due to bulky substituents.

Biological Activity

Tert-butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound serves as an intermediate in the synthesis of various bioactive molecules, including opioids like fentanyl, which are known for their potent analgesic effects. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C16H23FN2O2
  • Molecular Weight : 294.36 g/mol
  • CAS Number : 188975-15-7

The presence of the fluorobenzyl group is significant as it can influence the compound's metabolic stability and binding affinity to biological targets.

The primary mechanism of action for this compound is linked to its role as a precursor in the synthesis of fentanyl and its analogs. Fentanyl binds to mu-opioid receptors, mimicking endogenous opioids, which leads to analgesic and euphoric effects. The biochemical pathways affected by this compound are primarily those involved in opioid receptor activation, which can result in both therapeutic effects and adverse outcomes such as addiction and overdose .

Pharmacokinetics

The pharmacokinetic profile indicates that compounds derived from this compound exhibit rapid onset and short duration of action. This characteristic is particularly relevant for pain management therapies, where quick relief is often required.

Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. A study indicated that certain piperidine derivatives showed improved apoptotic activity compared to standard chemotherapeutic agents like bleomycin .

Neuropharmacological Effects

Research on piperidine derivatives suggests their potential role in modulating central nervous system activities. For example, compounds with similar structures have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, indicating possible applications in treating psychiatric disorders .

Case Studies and Research Findings

StudyCompound EvaluatedFindingsReference
1Piperidine DerivativesShowed significant cytotoxicity against FaDu hypopharyngeal tumor cells
2Benzoylpiperidine FragmentNotable affinity for serotonin receptors; potential neuroleptic properties
3Fentanyl AnaloguesHigh potency at mu-opioid receptors; risk of addiction and overdose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate
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tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate

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